2,5-Bis(trifluoromethyl)phenyl isocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

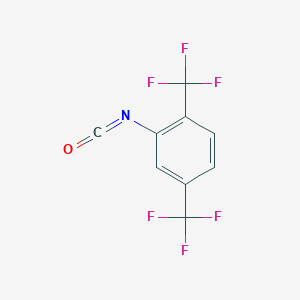

2,5-Bis(trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C9H3F6NO. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, along with an isocyanate functional group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Vorbereitungsmethoden

The synthesis of 2,5-Bis(trifluoromethyl)phenyl isocyanate typically involves the reaction of phenyl isocyanate with trifluoromethylating agents. One common method includes the reaction of phenyl isocyanate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.

Analyse Chemischer Reaktionen

2,5-Bis(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form ureas.

Addition Reactions: It can react with alcohols to form carbamates.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-bis(trifluoromethyl)phenyl amine and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2,5-bis(trifluoromethyl)phenyl isocyanate generally involves the reaction of appropriate precursors under controlled conditions. The synthesis process can be optimized to enhance yield and purity while minimizing environmental impact. For instance, recent advancements have shown that using acetic anhydride in nitration reactions can lower temperatures and reduce risks associated with traditional methods .

Drug Development

The trifluoromethyl group is a well-known pharmacophore that enhances the biological activity of compounds. Research indicates that drugs containing trifluoromethyl groups exhibit improved metabolic stability and bioavailability. A review of FDA-approved drugs highlights several instances where trifluoromethyl-containing compounds have been pivotal in drug design .

Case Study: Ubrogepant

Ubrogepant, a medication for migraine treatment, contains a trifluoromethyl group that contributes to its efficacy and safety profile .

Anti-Cancer and Anti-Diabetic Studies

Recent studies have synthesized derivatives of this compound that show promising anti-cancer and anti-diabetic activities. For example, a series of oxadiazole derivatives derived from this compound were tested against glioblastoma cell lines, demonstrating significant cytotoxic effects and potential for further development as therapeutic agents .

Polymer Chemistry

The compound is utilized in the synthesis of advanced materials, particularly in developing polyurethanes and other polymers. Its isocyanate functional group allows it to react with various alcohols to form urethanes, which are used in coatings, adhesives, and elastomers.

Chemical Derivatization

This compound serves as a building block for creating more complex chemical structures. It can undergo reactions to form arylaminothiocarbonylpyridinium zwitterionic salts and other derivatives useful in various chemical applications .

Biological Evaluation

The biological evaluation of newly synthesized compounds derived from this compound has revealed their potential as anti-cancer agents. In vitro studies indicated that specific derivatives significantly induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Safety Considerations

Due to its toxicological profile, including acute toxicity via inhalation and dermal exposure, handling this compound requires strict safety protocols. Personal protective equipment must be utilized when working with this compound to prevent exposure-related health risks .

Wirkmechanismus

The mechanism of action of 2,5-Bis(trifluoromethyl)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species such as amines, alcohols, and water. This reactivity is attributed to the electron-withdrawing effect of the trifluoromethyl groups, which increases the electrophilicity of the isocyanate carbon . The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

2,5-Bis(trifluoromethyl)phenyl isocyanate can be compared with other trifluoromethylated isocyanates, such as:

3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar in structure but with different positions of the trifluoromethyl groups, leading to variations in reactivity and applications.

4-(Trifluoromethyl)phenyl isocyanate: Contains only one trifluoromethyl group, resulting in different chemical properties and uses.

Pentafluorophenyl isocyanate: Contains five fluorine atoms on the phenyl ring, offering distinct reactivity patterns compared to this compound.

These comparisons highlight the unique properties of this compound, particularly its enhanced electrophilicity and reactivity due to the presence of two trifluoromethyl groups.

Biologische Aktivität

2,5-Bis(trifluoromethyl)phenyl isocyanate (BTP) is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its unique trifluoromethyl groups enhance its biological activity and chemical reactivity. This article reviews the biological activities associated with BTP, including its anticancer properties, antibacterial effects, and environmental applications.

- Molecular Formula : C₉H₃F₆N₁O

- Molecular Weight : 255.12 g/mol

- Boiling Point : 62 °C (at 2 mmHg)

- Density : 1.47 g/cm³

Anticancer Activity

Recent studies have highlighted the potential of BTP and its derivatives as anticancer agents. Research indicates that compounds containing trifluoromethyl groups can significantly enhance the potency of anticancer drugs. For instance, BTP has been evaluated against various human cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |

|---|---|---|

| PACA2 | 22.4 | 52.1 |

| HCT116 | 17.8 | - |

| HePG2 | 12.4 | - |

| HOS | 17.6 | - |

These findings suggest that BTP may act through mechanisms involving the down-regulation of critical oncogenes such as EGFR and KRAS, as well as tumor suppressor genes like TP53 .

Antibacterial Properties

BTP has also shown antibacterial activity against various pathogens. The minimum inhibitory concentrations (MICs) of BTP derivatives were determined against bacteria such as E. coli and Bacillus mycoides. Notably, some derivatives exhibited MIC values as low as 4.88 µg/mL, indicating strong antibacterial potential .

Environmental Applications

BTP has been utilized in environmental science for its ability to adsorb pollutants from water sources. A study demonstrated that Cr-MIL-101 modified with BTP effectively removed acetochlor from aqueous solutions without exhibiting cytotoxic effects on HepG2 cell lines or Daphnia carinata . This suggests a dual role for BTP in both remediation efforts and safety in ecological contexts.

Case Study 1: Anticancer Efficacy

In a preclinical study, BTP was tested on eight human cancer cell lines, revealing that it had better IC50 values than Doxorubicin for several lines. The study also indicated that the presence of trifluoromethyl groups played a crucial role in enhancing the drug's efficacy through improved binding interactions with cellular targets .

Case Study 2: Environmental Remediation

Another investigation focused on the use of BTP-functionalized materials for environmental cleanup. The study highlighted the effectiveness of Cr-MIL-101-BTP composites in adsorbing acetochlor from contaminated water, showcasing not only the compound's utility in industrial applications but also its safety profile regarding aquatic life .

Eigenschaften

IUPAC Name |

2-isocyanato-1,4-bis(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6NO/c10-8(11,12)5-1-2-6(9(13,14)15)7(3-5)16-4-17/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLGYXZSVKQXKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N=C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.